

1H NMR and 13C NMR spectral data of methyl p-tolyl sulfone

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Compound of Interest

Compound Name: *Methyl p-tolyl sulfone*

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of **Methyl p-Tolyl Sulfone**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for **methyl p-tolyl sulfone**, including experimental protocols and data interpretation.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for **methyl p-tolyl sulfone**, acquired in deuterated chloroform ($CDCl_3$), are summarized below. These tables provide a clear and concise reference for the chemical shifts (δ), multiplicities, coupling constants (J), and assignments of the various nuclei in the molecule.

Table 1: ¹H NMR Spectral Data of **Methyl p-Tolyl Sulfone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.82	Doublet (d)	8.0	2H	Ar-H (ortho to SO_2CH_3)
7.36	Doublet (d)	7.9	2H	Ar-H (meta to SO_2CH_3)
3.03	Singlet (s)	-	3H	$-\text{SO}_2\text{CH}_3$
2.45	Singlet (s)	-	3H	Ar- CH_3

Table 2: ^{13}C NMR Spectral Data of **Methyl p-Tolyl Sulfone**[1]

Chemical Shift (δ) ppm	Assignment
144.65	Ar-C (para to $-\text{CH}_3$)
137.68	Ar-C (ipso to $-\text{CH}_3$)
129.93	Ar-C (meta to $-\text{SO}_2\text{CH}_3$)
127.35	Ar-C (ortho to $-\text{SO}_2\text{CH}_3$)
44.59	$-\text{SO}_2\text{CH}_3$
21.59	Ar- CH_3

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of **methyl p-tolyl sulfone** with the corresponding ^1H and ^{13}C NMR assignments.

Caption: Structure of **methyl p-tolyl sulfone** with NMR assignments.

Experimental Protocols

The following is a detailed methodology for the acquisition of ^1H and ^{13}C NMR spectra of **methyl p-tolyl sulfone**.

1. Sample Preparation

- Analyte Quantity: For a ^1H NMR spectrum, accurately weigh between 5-25 mg of **methyl p-tolyl sulfone**. For a ^{13}C NMR spectrum, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
- Solvent Selection: Deuterated chloroform (CDCl_3) is a suitable solvent for **methyl p-tolyl sulfone**. Use approximately 0.6-0.7 mL of the solvent.
- Dissolution: The weighed sample is dissolved in the deuterated solvent within a clean, dry vial. To ensure complete dissolution, the mixture can be gently agitated or sonicated.
- Filtration and Transfer: To remove any particulate matter that could adversely affect the magnetic field homogeneity and thus the spectral resolution, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.
- Final Volume and Capping: The final volume of the sample in the NMR tube should be adjusted to a height of approximately 4-5 cm. The tube should be securely capped to prevent solvent evaporation and contamination.

2. NMR Data Acquisition

- Instrumentation: The spectra are recorded on a 400 MHz (or higher field) NMR spectrometer.
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl_3 solvent to maintain a stable magnetic field during the experiment.
- Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
- Tuning and Matching: The NMR probe is tuned to the resonance frequencies of ^1H and ^{13}C to ensure efficient transfer of radiofrequency power and detection of the NMR signal.
- Acquisition Parameters (^1H NMR):
 - Pulse Program: A standard single-pulse experiment is used.

- Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
- Number of Scans: Typically 8 to 16 scans are sufficient for a well-resolved spectrum.
- Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei.
- Acquisition Parameters (^{13}C NMR):
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
 - Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay: A delay of 2 seconds is generally appropriate.

3. Data Processing

- Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
- Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
- Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H) or an internal standard such as tetramethylsilane (TMS, $\delta = 0.00$ ppm). For ^{13}C NMR, the CDCl_3 solvent peak at $\delta = 77.16$ ppm is commonly used for referencing.
- Integration: The relative areas of the peaks in the ^1H NMR spectrum are integrated to determine the ratio of protons giving rise to each signal.

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References

- 1. rsc.org [rsc.org]
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